methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule featuring a piperazine ring, which is a common structural motif in pharmaceutical chemistry. The methoxyphenyl group suggests potential aromatic interactions, and the purine moiety indicates the presence of a bicyclic ring system that is often associated with nucleotide analogs. While the specific compound is not directly described in the provided papers, the structural elements such as the piperazine ring and methoxyphenyl group are present in the compounds discussed in both papers.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions that may include the formation of ring systems, attachment of functional groups, and careful control of stereochemistry. For instance, the compound in paper was synthesized from a naturally occurring substance, 9α-hydroxyparthenolide, which was isolated from Anvillea radiata. This suggests that the synthesis of similar compounds might also involve starting from natural products or their derivatives.
Molecular Structure Analysis
The molecular structure of related compounds, as described in the papers, shows that the piperazine ring can adopt a chair conformation, which is a stable form for six-membered rings . The presence of a purine ring system in the target compound would add to the complexity of the molecule, potentially affecting its overall conformation and the spatial orientation of its substituents.
Chemical Reactions Analysis
The chemical reactivity of such compounds would be influenced by the functional groups present. The methoxyphenyl group could participate in electrophilic aromatic substitution reactions, while the piperazine moiety might be involved in nucleophilic substitution reactions. The purine ring system could be reactive towards agents that modify or interact with nucleotide structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include moderate solubility in organic solvents, given the presence of aromatic rings and a piperazine group. The compound's melting point, boiling point, and specific optical rotation would depend on the precise nature of its substituents and stereochemistry. Hydrogen bonding, as seen in the crystal structures of related compounds, could also play a significant role in the compound's solubility and crystalline form .
科学的研究の応用
Polyamide Synthesis Incorporating Purine Derivatives
Research by Hattori and Kinoshita (1979) delves into the synthesis of polyamides containing derivatives of theophylline and thymine, showcasing the potential for creating novel polymers with unique properties. Their work demonstrates the versatility of purine derivatives in polymer science, potentially extending to compounds like the one for materials science applications (Hattori & Kinoshita, 1979).
Heterocyclic Compound Synthesis for Therapeutic Applications
A study by Abu-Hashem et al. (2020) explores the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, highlighting their anti-inflammatory and analgesic properties. This research underscores the therapeutic potential of meticulously designed heterocyclic compounds, suggesting a possible avenue for the development of new drugs based on structural analogs like "methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate" (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Vasodilatory Activity for Antiasthmatic Therapy
Bhatia et al. (2016) investigate xanthene derivatives for their vasodilatory and antiasthmatic activities, providing a framework for evaluating the biomedical applications of similar compounds. The study emphasizes the role of structural modifications in enhancing pharmacological effects, which could be relevant for designing analogs with improved therapeutic profiles (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Development of CCR5 Antagonists
Ikemoto et al. (2005) describe a practical synthesis method for an orally active CCR5 antagonist, showcasing the importance of structural modifications in developing potent therapeutic agents. This research highlights the potential of structural analogs for targeting specific receptors, suggesting a possible research direction for "this compound" in the context of receptor antagonism (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
作用機序
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway . This leads to an increase in acetylcholine levels, which can help improve cognitive functions in individuals with Alzheimer’s disease .
Result of Action
The inhibition of AChE and BChE by the compound leads to an increase in acetylcholine levels . This can result in improved cognitive functions in individuals with Alzheimer’s disease, where there is a deficiency of acetylcholine .
特性
IUPAC Name |
methyl 2-[8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O5/c1-24-20-19(21(30)25(2)22(24)31)28(14-18(29)33-4)17(23-20)13-26-9-11-27(12-10-26)15-5-7-16(32-3)8-6-15/h5-8H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGELMIZWXMXCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。